molecular formula C19H15N5OS2 B11025965 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11025965
M. Wt: 393.5 g/mol
InChI Key: QUKIPHLQBDOGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound It features a unique structure that includes a thiadiazole ring, a thiazole ring, and a pyrrole ring, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the formation of the thiadiazole ring through the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. The final step often involves the coupling of the thiadiazole and thiazole intermediates under conditions that promote the formation of the desired ylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings, potentially altering the compound’s biological activity.

Scientific Research Applications

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential anti-cancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it might inhibit kinases or other enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide
  • N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide

Uniqueness

Compared to similar compounds, N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of rings and functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug development and other research areas.

This compound’s unique properties and potential applications make it a significant subject of study in various scientific fields

Properties

Molecular Formula

C19H15N5OS2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H15N5OS2/c25-16(21-18-23-22-17(27-18)13-8-9-13)15-14(12-6-2-1-3-7-12)20-19(26-15)24-10-4-5-11-24/h1-7,10-11,13H,8-9H2,(H,21,23,25)

InChI Key

QUKIPHLQBDOGRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=C(N=C(S3)N4C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.